molecular formula C12H10N2O2 B034755 Ethyl 5-cyanoindole-2-carboxylate CAS No. 105191-13-7

Ethyl 5-cyanoindole-2-carboxylate

Cat. No. B034755
Key on ui cas rn: 105191-13-7
M. Wt: 214.22 g/mol
InChI Key: VZSOXWAHGVEQOT-UHFFFAOYSA-N
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Patent
US08217028B2

Procedure details

Thionyl chloride (1 mL) was added to a solution of 5-cyano-1H-indole-2-carboxylic acid (D20) (1.1 g) in ethanol (120 mL) at RT. The resulting solution was heated to reflux and stirred when refluxing for 20 hours. Another portion of thionyl chloride (0.5 mL) was added. The reaction mixture was refluxed for 2 hours. The solvent was evaporated to afford ethyl 5-cyano-1H-indole-2-carboxylate (D21) (0.9 g) as a light green solid. MS (ES): C12H10N2O2 requires 214; found 215.2 (M+H+)
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]([C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]([C:16]([OH:18])=[O:17])=[CH:10]2)#[N:6].[CH2:19](O)[CH3:20]>>[C:5]([C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:10]2)#[N:6]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.1 g
Type
reactant
Smiles
C(#N)C=1C=C2C=C(NC2=CC1)C(=O)O
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred when
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2C=C(NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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